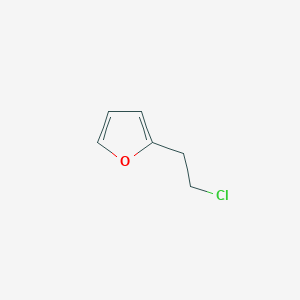

2-(2-Chloroethyl)furan

Description

Structure

3D Structure

Properties

CAS No. |

63825-24-1 |

|---|---|

Molecular Formula |

C6H7ClO |

Molecular Weight |

130.57 g/mol |

IUPAC Name |

2-(2-chloroethyl)furan |

InChI |

InChI=1S/C6H7ClO/c7-4-3-6-2-1-5-8-6/h1-2,5H,3-4H2 |

InChI Key |

NYMZRFRTLIPHOI-UHFFFAOYSA-N |

SMILES |

C1=COC(=C1)CCCl |

Canonical SMILES |

C1=COC(=C1)CCCl |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 2 Chloroethyl Furan

Direct Halogenation Approaches to 2-(2-Chloroethyl)furan Precursors

Direct halogenation presents a straightforward approach to introducing a chlorine atom into the ethylfuran framework. This can be targeted at either the furan (B31954) ring itself or the aliphatic side chain, employing different reaction mechanisms.

Electrophilic Chlorination Studies on Furan Rings with Ethyl Substituents

The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. atamanchemicals.commsu.edu Due to the electron-donating nature of the oxygen heteroatom, furan is significantly more reactive than benzene (B151609) in such reactions. atamanchemicals.com The presence of an ethyl group at the 2-position further activates the ring, directing incoming electrophiles primarily to the 5-position.

While direct electrophilic chlorination of furan itself can be vigorous and lead to polyhalogenated products and polymers, controlled conditions can achieve selective chlorination. msu.edu For 2-ethylfuran (B109080), the reaction with a chlorinating agent would be expected to yield 5-chloro-2-ethylfuran as the major product. Studies on the atmospheric reactions of chlorine atoms with 2-ethylfuran indicate that the main initial reaction pathway involves the electrophilic addition of chlorine to the double bonds of the furan ring. researchgate.net

Radical Chlorination Techniques for Aliphatic Side Chains Adjacent to Furan

To achieve chlorination on the ethyl side chain, radical halogenation is the preferred method. This approach avoids substitution on the reactive furan ring. The synthesis of the analogous 2-(2-bromoethyl)furan (B1599995) is typically achieved through the bromination of 2-ethylfuran, suggesting that a similar radical chlorination should be feasible. This type of reaction is generally initiated by UV light or a radical initiator and proceeds via a free radical mechanism on the aliphatic chain.

Functional Group Interconversions for this compound Synthesis

An alternative and often more controlled method for the synthesis of this compound involves the conversion of a pre-existing functional group on the ethyl side chain.

Conversion from Hydroxyl or Other Leaving Groups

A common and effective strategy is the conversion of 2-(furan-2-yl)ethanol to this compound. The hydroxyl group can be transformed into a good leaving group, which is then displaced by a chloride ion. Common reagents for this type of transformation include thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅). This method is widely used for converting alcohols to alkyl chlorides.

The synthesis of the related 2-(1-chloroethyl)-5-(2-methylpropyl)furan (B12919643) is achieved by reacting the corresponding alcohol precursor with thionyl chloride or phosphorus pentachloride under controlled conditions. A similar approach can be applied to 2-(furan-2-yl)ethanol.

Table 1: Representative Methods for the Conversion of Alcohols to Alkyl Chlorides

| Starting Material | Reagent | Conditions | Product | Reference |

| 2-Methylpropylfuran-derived alcohol | Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅) | Controlled | 2-(1-Chloroethyl)-5-(2-methylpropyl)furan | |

| 2-(Furan-2-yl)ethanol | Thionyl chloride (SOCl₂) | Pyridine, 0 °C to room temp. | This compound | Inferred |

This table includes representative data; specific yields for this compound synthesis via this method require dedicated experimental investigation.

Halide Exchange Reactions with Bromoethylfuran Analogs

Halide exchange reactions, such as the Finkelstein reaction, provide another route to this compound. This involves reacting an alkyl halide, typically a bromide or iodide, with a chloride salt. The synthesis of 2-(2-bromoethyl)furan from 2-ethylfuran is a known process. This bromo-derivative can then be subjected to a halide exchange reaction.

The reaction of 2-(2-bromoethyl)furan with a chloride source, such as sodium chloride in a suitable solvent like acetone, would be expected to yield this compound. The success of this reaction depends on the relative nucleophilicity of the halides and the solubility of the resulting salts. While classical Finkelstein conditions can be effective, microwave-assisted halogen exchange reactions have also been shown to be a viable option for furanone derivatives. ucc.ie

Table 2: Halide Exchange Reaction for Furan Derivatives

| Starting Material | Reagent | Conditions | Product | Reference |

| Dibromofuranone | Sodium Iodide | Anhydrous Acetone | Iodofuranone (degrades) | ucc.ie |

| Dichlorofuranone | Sodium Iodide | Anhydrous Acetone | Chloroiodofuranone | ucc.ie |

| 2-(2-Bromoethyl)furan | Sodium Chloride | Acetone (inferred) | This compound | Inferred |

This table illustrates the principle of halide exchange on furan derivatives; specific conditions and yields for the conversion of 2-(2-bromoethyl)furan to this compound are inferred.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of furan derivatives is an area of growing interest. researchgate.netpsu.eduacs.org This often involves the use of renewable starting materials, safer reagents, and more environmentally benign reaction conditions.

For the synthesis of this compound, green approaches could include:

Use of Bio-based Precursors: Starting from furfural (B47365), which can be derived from biomass, to produce 2-ethylfuran or 2-(furan-2-yl)ethanol.

Catalytic Methods: Employing catalytic amounts of reagents for chlorination or functional group interconversion to minimize waste.

Alternative Solvents: Utilizing greener solvents to replace hazardous ones like dichloromethane (B109758) or carbon tetrachloride.

Energy Efficiency: Exploring microwave-assisted reactions to reduce reaction times and energy consumption. ucc.ie

While specific research on green synthetic routes for this compound is not extensively documented, the principles of green chemistry provide a framework for developing more sustainable synthetic methodologies. For instance, the synthesis of other chlorinated furan derivatives has been achieved using reagents like tert-butyl hypochlorite, which can be prepared from commercial bleach. psu.edu

Atom Economy and Waste Minimization in Synthetic Routes

Atom economy, a principle that emphasizes the maximization of the incorporation of all materials used in the process into the final product, is a key consideration in the synthesis of furan derivatives. mdpi.comnih.govthieme-connect.de High atom economy translates to less waste generation, a crucial aspect of sustainable chemical manufacturing. amazonaws.comepa.gov

| Reactant/Reagent | Role | Waste Product |

| N¹[α-aracyl-β-(2-furyl)acroyl-N²[3-chloropropanoyl] hydrazine | Precursor | - |

| Phosphorus oxychloride (POCl₃) | Dehydrating agent | Phosphoric acid and HCl |

Another approach involves a one-pot reaction to synthesize 6-aryl-1-(3-chloropropanoyl)-4-[(E)-1-(2-furyl)methylidene)]-1,2,3,4-tetrahydro-3-pyridazinones, which can be related to the synthesis of furan-containing heterocycles. mdpi.comresearchgate.net This reaction between an acid chloride and a hydrazide derivative in the presence of an acid catalyst can achieve high yields (80-92%). mdpi.com While being a one-pot reaction simplifies the process, the generation of hydrogen chloride (HCl) as a byproduct reduces its atom economy. mdpi.comresearchgate.net

Strategies to improve atom economy in furan synthesis include cycloaddition reactions. mdpi.comnih.gov For instance, the [2+2+2] and [4+2] cycloaddition reactions of biomass-derived furanic compounds offer an atom-economic route to α-(hetero)aryl-substituted furans. nih.gov These methods, often catalyzed by metals or photoredox catalysts, construct the desired ring system with minimal waste. nih.gov

Utilization of Sustainable Catalytic Systems and Solvents

The move towards more environmentally benign chemical processes has spurred research into the use of sustainable catalysts and solvents for the synthesis of furan derivatives. researchgate.nettaylorfrancis.comnih.gov

Catalytic Systems:

The use of heterogeneous catalysts is a significant step towards sustainable synthesis. organic-chemistry.orgmdpi.com These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. researchgate.net For example, gold nanoparticles supported on titanium dioxide (TiO₂) have been used for the cycloisomerization of conjugated allenones to furans under mild conditions. organic-chemistry.org The catalyst's reusability makes it an attractive option for industrial applications.

Palladium-based catalysts are also widely employed in furan synthesis. organic-chemistry.org Palladium on carbon (Pd/C) has been used in the presence of formic acid and poly(ethylene glycol)-200 as a solvent for the synthesis of di- and triarylfurans. organic-chemistry.org Non-noble metal catalysts, such as those based on iron, cobalt, nickel, and copper, are also being explored as more cost-effective and abundant alternatives to precious metals like palladium and gold. nih.govfrontiersin.org

Solvents:

The choice of solvent plays a critical role in the environmental impact of a chemical process. researchgate.netrsc.org Traditional volatile organic solvents (VOCs) are often toxic and contribute to air pollution. researchgate.net Green solvents, such as ionic liquids (ILs), deep eutectic solvents (DESs), and even water, are being investigated as replacements. researchgate.netrsc.orgunibo.it

Ionic liquids have been used as both reaction media and catalysts for the conversion of biomass-derived compounds to furan derivatives. nih.gov For example, the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) to succinic anhydride (B1165640) has been achieved in high yield using an acidic ionic liquid as a catalyst. nih.gov The catalyst could be recycled multiple times without significant loss of activity. nih.gov

Deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, offer another green alternative. researchgate.net They have been used in biphasic systems for the synthesis of HMF from fructose. frontiersin.org The use of water as a solvent is highly desirable due to its non-toxic and abundant nature. Gold-catalyzed cyclizations of diols to form furans have been successfully carried out in an aqueous medium within nanomicelles. organic-chemistry.org

The table below summarizes some sustainable catalytic systems and solvents used in the synthesis of furan derivatives.

| Catalyst | Solvent | Reaction Type | Sustainability Aspect | Reference |

| Au/TiO₂ | Acetic Acid | Cycloisomerization | Heterogeneous, reusable catalyst | organic-chemistry.org |

| Pd/C | Poly(ethylene glycol)-200 | Annulation | Recyclable catalyst, green solvent | organic-chemistry.org |

| Acidic Ionic Liquid | - | Oxidation | Recyclable catalyst/solvent | nih.gov |

| Gold Nanoparticles | Water (in nanomicelles) | Cyclization | Aqueous medium, reusable catalyst | organic-chemistry.org |

Chemical Reactivity and Mechanistic Investigations of 2 2 Chloroethyl Furan

Reactivity of the Chloroethyl Moiety

The carbon-chlorine bond in the chloroethyl group is the primary site of reactivity in this portion of the molecule, undergoing reactions typical of primary alkyl halides.

Nucleophilic Substitution Pathways (S_N1, S_N2) of the Chloride

The displacement of the chloride ion in 2-(2-chloroethyl)furan by a nucleophile can theoretically proceed through either a unimolecular (S_N1) or a bimolecular (S_N2) pathway. However, as a primary alkyl halide, the S_N2 mechanism is strongly favored.

The S_N2 (Substitution Nucleophilic Bimolecular) reaction involves a concerted, single-step mechanism where the nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs. This backside attack leads to an inversion of stereochemistry if the carbon were chiral. The rate of an S_N2 reaction is dependent on the concentration of both the substrate and the nucleophile. For this compound, a strong nucleophile and a polar aprotic solvent would facilitate this pathway.

The S_N1 (Substitution Nucleophilic Unimolecular) mechanism, in contrast, is a two-step process involving the formation of a carbocation intermediate after the leaving group departs. This pathway is generally favored for tertiary alkyl halides due to the stability of the resulting carbocation. A primary carbocation, which would be formed from this compound, is highly unstable, making the S_N1 pathway energetically unfavorable under most conditions.

Factors influencing the dominant pathway are summarized in the table below.

| Factor | S_N1 Favored | S_N2 Favored | Relevance to this compound |

| Substrate | Tertiary > Secondary | Primary > Secondary | As a primary halide, S_N2 is favored. |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, CN⁻, RS⁻) | Strong nucleophiles will promote the S_N2 reaction. |

| Solvent | Polar Protic (e.g., water, alcohols) | Polar Aprotic (e.g., acetone, DMF) | Polar aprotic solvents will favor the S_N2 pathway. |

| Leaving Group | Good leaving group | Good leaving group | Chloride is a reasonably good leaving group for both. |

Table 1: Factors Influencing Nucleophilic Substitution Pathways.

Elimination Reactions (E1, E2) Leading to Vinylfurans

In the presence of a base, this compound can undergo elimination reactions to form 2-vinylfuran. Similar to substitution, this can occur via a unimolecular (E1) or bimolecular (E2) mechanism.

The E2 (Elimination Bimolecular) reaction is a concerted, one-step process where a base removes a proton from the carbon adjacent to the leaving group (the β-carbon), and the leaving group departs simultaneously, forming a double bond. This pathway is favored by strong, bulky bases and a high concentration of the base. The reaction rate is dependent on both the substrate and the base concentration. Given that this compound is a primary halide, the E2 mechanism is the more probable elimination pathway.

The E1 (Elimination Unimolecular) reaction is a two-step process that begins with the formation of a carbocation intermediate, which is the rate-determining step. A weak base then removes a proton from an adjacent carbon to form the double bond. Due to the instability of the primary carbocation that would be formed from this compound, the E1 pathway is highly unlikely.

Zaitsev's rule generally predicts that the more substituted (more stable) alkene will be the major product of an elimination reaction. In the case of this compound, there is only one possible elimination product, 2-vinylfuran.

| Factor | E1 Favored | E2 Favored | Relevance to this compound |

| Substrate | Tertiary > Secondary | Primary < Secondary < Tertiary | As a primary halide, E2 is favored. |

| Base | Weak Base | Strong, Concentrated Base | Strong bases will drive the E2 reaction. |

| Solvent | Polar Protic | Less Polar/Aprotic | Solvent choice can influence the E2 pathway. |

| Leaving Group | Good leaving group | Good leaving group | Chloride is a suitable leaving group for both. |

Table 2: Factors Influencing Elimination Reaction Pathways.

Oxidative Addition and Cross-Coupling Facilitated by the Chloroethyl Group

The carbon-chlorine bond of this compound can participate in oxidative addition reactions with low-valent transition metal complexes, a key step in many cross-coupling reactions. This process involves the insertion of the metal into the C-Cl bond, increasing the oxidation state of the metal.

This activation of the chloroethyl group allows for the formation of new carbon-carbon or carbon-heteroatom bonds through various named cross-coupling reactions, such as Suzuki, Stille, and Kumada couplings. In a typical catalytic cycle, the oxidative addition is followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. These reactions provide a powerful method for elaborating the side chain of this compound.

Reactivity of the Furan (B31954) Ring in this compound

The furan ring is an electron-rich aromatic system and is highly reactive towards electrophilic aromatic substitution. The oxygen heteroatom plays a crucial role in this reactivity.

Electrophilic Aromatic Substitution on the Furan Nucleus

Furan is significantly more reactive than benzene (B151609) in electrophilic aromatic substitution reactions. The lone pairs on the oxygen atom can be delocalized into the ring, increasing its electron density and making it more susceptible to attack by electrophiles.

Electrophilic attack on an unsubstituted furan ring preferentially occurs at the C2 or C5 position (the positions adjacent to the oxygen). This is because the carbocation intermediate formed by attack at these positions is more stabilized by resonance, with the positive charge being delocalized over three atoms, including the oxygen. Attack at the C3 or C4 position results in a less stable intermediate.

In this compound, the existing substituent at the C2 position directs incoming electrophiles. The 2-(2-chloroethyl) group is an alkyl group, which is generally considered to be weakly electron-donating through an inductive effect. This electron-donating nature further activates the furan ring towards electrophilic attack.

The directing effect of the C2-substituent favors substitution at the C5 position. This is due to both electronic and steric factors. Electronically, the C5 position is para to the existing substituent, and the carbocation intermediate formed by attack at this position benefits from resonance stabilization involving both the oxygen atom and the weak inductive effect of the alkyl group. Steric hindrance from the chloroethyl group at the C2 position would also disfavor attack at the adjacent C3 position.

Therefore, electrophilic aromatic substitution reactions on this compound, such as nitration, halogenation, and Friedel-Crafts reactions, are expected to yield predominantly the 5-substituted product.

| Electrophilic Reaction | Reagents | Expected Major Product |

| Nitration | HNO₃ / Ac₂O | 2-(2-Chloroethyl)-5-nitrofuran |

| Halogenation | Br₂ / Dioxane | 5-Bromo-2-(2-chloroethyl)furan |

| Friedel-Crafts Acylation | RCOCl / SnCl₄ | 2-Acyl-5-(2-chloroethyl)furan |

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound.

Formylation and Acylation Reactions on the Furan Ring

Electrophilic substitution reactions, such as formylation and acylation, are fundamental transformations for the functionalization of the furan ring in this compound. These reactions introduce carbonyl functionalities that are valuable precursors for the synthesis of more complex molecules. The position of substitution on the furan ring is directed by the existing 2-(2-chloroethyl) group.

Formylation: The introduction of a formyl group (-CHO) onto the furan ring is typically achieved through the Vilsmeier-Haack reaction researchgate.netrsc.orgrsc.orgnih.gov. This reaction employs a Vilsmeier reagent, which is a chloroiminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). The reaction proceeds via electrophilic aromatic substitution, where the electron-rich furan ring attacks the electrophilic Vilsmeier reagent. For 2-substituted furans, the formylation reaction preferentially occurs at the vacant C5 position, which is the most activated position for electrophilic attack. The 2-(2-chloroethyl) group is a weakly deactivating, ortho-para directing substituent. Therefore, the primary product of the Vilsmeier-Haack formylation of this compound is expected to be 5-(2-chloroethyl)furan-2-carbaldehyde .

Acylation: The Friedel-Crafts acylation is a classic method for introducing an acyl group (-COR) to an aromatic ring nih.gov. In the context of furan and its derivatives, this reaction is often carried out using an acylating agent such as an acid anhydride (B1165640) (e.g., acetic anhydride) or an acyl chloride in the presence of a Lewis acid catalyst researchgate.netresearchgate.net. However, the furan ring is sensitive to strong Lewis acids like aluminum chloride (AlCl₃), which can lead to polymerization and low yields openstax.org. Milder catalysts such as boron trifluoride (BF₃) or solid acid catalysts are often preferred for the acylation of furans openstax.orgrsc.orgaskiitians.com.

Similar to formylation, the acylation of this compound is anticipated to occur predominantly at the C5 position. The reaction with an acylating agent like acetic anhydride would yield the corresponding 2-acyl-5-(2-chloroethyl)furan derivative. The reactivity in Friedel-Crafts acylation is influenced by the nature of the substituent on the furan ring. Studies on the acylation of 2-methylfuran (B129897) have shown that the reaction proceeds efficiently at the 5-position askiitians.comresearchgate.net. By analogy, the 2-(2-chloroethyl) group is expected to direct the incoming acyl group to the same position.

Table 1: Formylation and Acylation Reactions of this compound

| Reaction Type | Reagents and Conditions | Expected Major Product |

| Formylation | N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃), followed by aqueous workup | 5-(2-Chloroethyl)furan-2-carbaldehyde |

| Acylation | Acetic anhydride, mild Lewis acid catalyst (e.g., BF₃·OEt₂) or solid acid catalyst | 1-(5-(2-Chloroethyl)furan-2-yl)ethan-1-one |

Cycloaddition Reactions of the Furan System (e.g., Diels-Alder)

The furan ring in this compound can act as a conjugated diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction askiitians.comnih.gov. This reaction involves the concerted or stepwise formation of a six-membered ring through the interaction of the four π-electrons of the furan (the diene) with the two π-electrons of a dienophile. The aromatic character of furan, however, imparts a degree of stability that makes it less reactive as a diene compared to non-aromatic counterparts rsc.orgyoutube.com. Consequently, the Diels-Alder reaction with furan is often reversible researchgate.netrsc.orgresearchgate.net.

The reactivity of the furan diene is significantly influenced by the electronic nature of its substituents. Electron-donating groups on the furan ring generally increase the rate of the Diels-Alder reaction by raising the energy of the highest occupied molecular orbital (HOMO) of the diene, leading to a smaller energy gap with the lowest unoccupied molecular orbital (LUMO) of the dienophile rsc.org. Conversely, electron-withdrawing groups tend to decrease the reactivity of the furan diene rsc.orgnih.gov.

The 2-(2-chloroethyl) substituent is generally considered to be weakly electron-withdrawing due to the inductive effect of the chlorine atom. This would suggest that this compound is a somewhat deactivated diene in Diels-Alder reactions compared to unsubstituted furan or furan with electron-donating substituents. For a successful cycloaddition, a highly reactive, electron-deficient dienophile is typically required. Examples of such dienophiles include maleic anhydride, N-substituted maleimides, and dialkyl acetylenedicarboxylates.

The Diels-Alder reaction with 2-substituted furans can lead to the formation of two regioisomeric products. The regioselectivity is governed by a combination of electronic and steric factors. In the case of this compound, the substituent is not strongly directing electronically. Steric hindrance would likely favor the approach of the dienophile to the less hindered face of the furan ring and may influence the orientation of the dienophile with respect to the substituent.

The stereoselectivity of the Diels-Alder reaction with furans typically favors the formation of the endo adduct under kinetic control, although the exo adduct is often the thermodynamically more stable product. The reversibility of the reaction can lead to the isomerization of the initially formed endo adduct to the more stable exo adduct over time or at elevated temperatures rsc.org.

Intramolecular Diels-Alder reactions involving furan derivatives, where the dienophile is tethered to the furan ring, have also been extensively studied as a powerful method for the construction of complex polycyclic systems rsc.orgyoutube.com. For this compound, an intramolecular Diels-Alder reaction would require the chloroethyl side chain to be modified to incorporate a dienophilic moiety.

Table 2: Predicted Diels-Alder Reactivity of this compound

| Dienophile Type | Expected Reactivity | Potential Products |

| Electron-deficient alkenes (e.g., Maleic anhydride, N-substituted maleimides) | Moderate to low, requires forcing conditions | 7-Oxabicyclo[2.2.1]hept-5-ene derivatives (endo and exo adducts) |

| Electron-deficient alkynes (e.g., Dimethyl acetylenedicarboxylate) | Moderate to low | Dihydro-epoxybenzene derivatives |

Ring-Opening and Rearrangement Pathways of the Furan Heterocycle

While the furan ring is aromatic, it is susceptible to ring-opening and rearrangement reactions under certain conditions, particularly in the presence of strong acids or upon photochemical excitation. These reactions disrupt the aromaticity of the furan core and can lead to a variety of acyclic or different heterocyclic structures.

Acid-Catalyzed Ring Opening: In the presence of strong aqueous acids, furans can undergo hydrolysis. The reaction is initiated by protonation of the furan ring, which disrupts the aromatic system and makes it susceptible to nucleophilic attack by water. For 2-substituted furans, protonation typically occurs at the C5 position, leading to a carbocation intermediate. Subsequent attack by water and ring opening can lead to the formation of 1,4-dicarbonyl compounds. In the case of this compound, acid-catalyzed hydrolysis would be expected to yield a γ-keto aldehyde or a related dicarbonyl compound, although the specific conditions required and the stability of the chloroethyl group under these conditions would be critical factors.

Rearrangement Reactions: Furan derivatives can also undergo various rearrangement reactions. For instance, certain substituted furans can rearrange to other heterocyclic systems or carbocyclic compounds under thermal or photochemical conditions. The specific rearrangement pathways are highly dependent on the nature and position of the substituents on the furan ring.

Role of 2 2 Chloroethyl Furan As a Synthetic Intermediate

Precursor for Advanced Furan-Containing Architectures

The strategic importance of 2-(2-Chloroethyl)furan lies in its potential as a precursor for elaborate molecular frameworks, particularly those of pharmaceutical interest. The furan (B31954) ring is a key structural component in many therapeutic agents, including the well-known H2-receptor antagonist, ranitidine (B14927). pharmaguideline.com Although the synthesis of ranitidine often employs other functionalized furans like 5-(chloromethyl)furfural, the underlying principle of using a chloro-functionalized furan as a key building block is well-established. researchgate.netnewdrugapprovals.org

The chloroethyl group in this compound is susceptible to nucleophilic substitution, allowing for the attachment of various functional groups and the construction of larger molecules. For instance, reaction with sulfur nucleophiles is a key step in the synthesis of drugs like ranitidine, where a thioether linkage is formed. newdrugapprovals.org This reactivity allows chemists to connect the furan core to other complex side chains, building advanced architectures that are difficult to assemble through other means.

Furthermore, the chloroethyl chain can be used in intramolecular reactions to form fused ring systems. By first introducing a nucleophilic center elsewhere in a molecule attached to the furan, the chloroethyl group can act as an electrophile in a ring-closing step, leading to novel bicyclic or polycyclic furan-containing architectures. This strategy is a powerful tool for generating molecular diversity and accessing unique chemical space for drug discovery and materials science.

Building Block for Oligomers and Polymers Incorporating Furan Units

Furan-based polymers are of significant interest for applications in materials science, particularly for developing sustainable plastics and organic electronics from biomass-derived resources. newdrugapprovals.orgyoutube.com While specific studies detailing the direct polymerization of this compound are not prominent, its structure is amenable to incorporation into oligomeric and polymeric chains through several established synthetic strategies.

One potential pathway is through polycondensation reactions. If the chloroethyl group is first converted to a different functional group, such as an amine or alcohol, the resulting difunctional furan monomer can be reacted with other monomers (e.g., diacids, diisocyanates) to build polyester, polyamide, or polyurethane chains. The furan ring's inclusion in the polymer backbone can impart specific properties, such as increased rigidity and altered electronic characteristics. chemscene.com

Another approach involves using the reactivity of the chloroethyl group directly. For example, it could be used to alkylate a pre-formed polymer that has nucleophilic sites along its chain, thereby grafting furan units onto an existing backbone. Alternatively, in a step-growth polymerization, it could react with a dinucleophile, such as a diamine or dithiol, to form a linear polymer with repeating furan units connected by the ethyl linkage.

The development of such polymers is driven by the desire to create materials with tunable properties. The incorporation of furan rings can influence the thermal stability, conductivity, and optical properties of the resulting polymer, making them candidates for advanced applications. youtube.com

Design and Synthesis of Substituted Furan Derivatives for Academic Exploration

For academic research, this compound serves as an excellent starting material for creating a library of novel furan derivatives. The reactivity of the chloroethyl side chain is the primary focus of these transformations, allowing for straightforward access to a variety of substituted products through well-understood reaction mechanisms.

The most common application is nucleophilic substitution, where the chlorine atom is displaced by a range of nucleophiles. This provides a direct route to compounds that would be otherwise difficult to synthesize. For example, reaction with sodium azide (B81097) yields 2-(2-azidoethyl)furan, which can be further reduced to the corresponding primary amine, 2-(furan-2-yl)ethan-1-amine. nih.govachemblock.comchemchart.com This amine is a valuable synthon for further elaboration. Similarly, reactions with alkoxides or phenoxides would produce ethers, while reaction with thiols would yield thioethers.

Another important reaction is Friedel-Crafts alkylation, where this compound can act as the alkylating agent. libretexts.orgchemguide.co.ukchemguide.co.uk In the presence of a Lewis acid catalyst like aluminum chloride, the chloroethyl group can form a carbocation (or a related electrophilic species) that will attack another aromatic ring, such as benzene (B151609), to form a new carbon-carbon bond. This reaction produces 2-(2-phenylethyl)furan, linking the furan core to another aromatic system. acs.orgnih.gov These types of reactions are fundamental in organic synthesis for building molecular complexity.

The table below summarizes some of the key transformations starting from this compound, highlighting its versatility in academic synthesis.

| Starting Material | Reagent(s) | Reaction Type | Product |

|---|---|---|---|

| This compound | Sodium Azide (NaN₃) | Nucleophilic Substitution | 2-(2-Azidoethyl)furan |

| This compound | Ammonia (NH₃) or Phthalimide followed by hydrolysis | Nucleophilic Substitution | 2-(Furan-2-yl)ethan-1-amine |

| This compound | Benzene, Aluminum Chloride (AlCl₃) | Friedel-Crafts Alkylation | 2-(2-Phenylethyl)furan |

| This compound | Sodium Methoxide (NaOCH₃) | Nucleophilic Substitution (Williamson Ether Synthesis) | 2-(2-Methoxyethyl)furan |

| This compound | Sodium Thiophenoxide (NaSPh) | Nucleophilic Substitution | 2-(2-(Phenylthio)ethyl)furan |

These examples demonstrate that this compound is a versatile and reactive building block, enabling the synthesis of a wide array of derivatives for further study and application.

Advanced Spectroscopic and Structural Characterization Methodologies for 2 2 Chloroethyl Furan and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H (protons) and ¹³C (carbon-13).

¹H NMR and ¹³C NMR Spectral Analysis

One-dimensional ¹H and ¹³C NMR spectra offer primary insights into the molecular structure of 2-(2-Chloroethyl)furan.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the furan (B31954) ring and the chloroethyl side chain. The furan ring protons (H3, H4, and H5) typically appear in the aromatic region of the spectrum. Based on data for furan and its derivatives, the H5 proton, being adjacent to the oxygen atom, is the most deshielded, followed by the H3 proton, while the H4 proton is the most shielded. The chloroethyl side chain protons would appear as two triplets in the aliphatic region. The methylene (B1212753) group adjacent to the furan ring (α-CH₂) is expected to be downfield compared to the methylene group bearing the chlorine atom (β-CH₂), which is in turn deshielded by the electronegative chlorine. The coupling between these adjacent methylene groups would result in a triplet-of-triplets pattern for each, assuming a typical three-bond coupling constant (~7 Hz).

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum of this compound would display six unique signals, corresponding to the six carbon atoms in the molecule. The furan ring carbons (C2, C3, C4, C5) have characteristic chemical shifts. The C2 and C5 carbons, being adjacent to the oxygen, are the most deshielded, with C2 (bearing the substituent) being significantly downfield. The C3 and C4 carbons appear at higher fields. The chloroethyl side chain carbons (α-CH₂ and β-CH₂) would be found in the aliphatic region of the spectrum, with the carbon atom bonded to the chlorine (β-C) being more deshielded than the one attached to the furan ring (α-C).

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | |||

|---|---|---|---|---|

| Assignment | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | Assignment | Chemical Shift (δ, ppm) |

| H5 | ~7.3 - 7.4 | dd, J ≈ 1.8, 0.8 Hz | C2 | ~155 - 157 |

| H3 | ~6.3 - 6.4 | dd, J ≈ 3.2, 0.8 Hz | C5 | ~141 - 143 |

| H4 | ~6.1 - 6.2 | dd, J ≈ 3.2, 1.8 Hz | C3 | ~110 - 112 |

| β-CH₂ | ~3.7 - 3.8 | t, J ≈ 7.0 Hz | C4 | ~106 - 108 |

| α-CH₂ | ~3.0 - 3.1 | t, J ≈ 7.0 Hz | β-C | ~42 - 44 |

| α-C | ~29 - 31 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Correlation Spectroscopy (COSY): This homonuclear experiment identifies proton-proton (¹H-¹H) spin coupling networks. For this compound, a COSY spectrum would show cross-peaks connecting H3 to H4, and H4 to H5, confirming their positions on the furan ring. Crucially, it would also show a strong cross-peak between the α-CH₂ and β-CH₂ protons of the ethyl side chain, confirming their direct connectivity.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. The HSQC spectrum would allow for the unambiguous assignment of each carbon atom by linking the previously assigned proton signals to their corresponding carbon signals. For instance, the proton signal at ~6.3-6.4 ppm (H3) would show a correlation to the carbon signal at ~110-112 ppm (C3).

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is vital for piecing together the molecular fragments. For this compound, key HMBC correlations would be observed from the α-CH₂ protons to the C2 and C3 carbons of the furan ring, definitively establishing the attachment point of the side chain. Correlations would also be seen from the furan protons (H3) to the ring carbons (C2, C4, C5).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns.

For this compound (C₆H₇ClO), the molecular ion peak (M⁺) would appear as a characteristic doublet due to the presence of the chlorine isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1. The nominal molecular weight is 130.57 amu. Therefore, peaks would be expected at m/z 130 and m/z 132.

Electron ionization (EI) would induce fragmentation of the molecular ion. The fragmentation pattern provides a "fingerprint" that can aid in structural confirmation. Plausible fragmentation pathways for this compound include:

Loss of HCl: A common fragmentation for chloroalkanes, leading to a fragment ion at m/z 94.

Benzylic-type Cleavage: Cleavage of the Cα-Cβ bond is favorable, leading to the loss of a chloromethyl radical (•CH₂Cl) and formation of a stable furfuryl-like cation at m/z 81.

Loss of the Side Chain: Cleavage of the bond between the furan ring and the side chain can lead to the formation of a furanomethyl radical and a chloroethyl cation [CH₂CH₂Cl]⁺ (m/z 63 and 65).

Furan Ring Fragmentation: The furan ring itself can undergo characteristic fragmentation, often involving the loss of CO (carbon monoxide), leading to smaller fragment ions. shimadzu.comresearchgate.net

| m/z Value | Proposed Fragment Ion | Notes |

|---|---|---|

| 130/132 | [C₆H₇ClO]⁺ | Molecular Ion (M⁺), 3:1 ratio |

| 95 | [M - Cl]⁺ | Loss of chlorine radical |

| 94 | [M - HCl]⁺ | Loss of hydrogen chloride |

| 81 | [C₅H₅O]⁺ | Loss of •CH₂Cl via Cα-Cβ cleavage |

| 63/65 | [C₂H₄Cl]⁺ | Chloroethyl cation |

| 39 | [C₃H₃]⁺ | Common fragment from furan ring cleavage |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. An IR spectrum arises from changes in the dipole moment during a vibration, while a Raman spectrum results from changes in polarizability. Together, they provide valuable information about the functional groups present in a molecule.

The spectrum of this compound would be characterized by vibrations originating from the furan ring and the chloroethyl side chain.

Furan Ring Vibrations: The furan ring gives rise to several characteristic bands. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (typically 3100-3150 cm⁻¹). libretexts.org C=C stretching vibrations within the ring typically appear in the 1500-1600 cm⁻¹ region. The asymmetric C-O-C stretching of the furan ether linkage is a strong band, usually found around 1180-1250 cm⁻¹. shimadzu.com Ring "breathing" modes and C-H out-of-plane bending vibrations are also characteristic and appear in the fingerprint region (< 1000 cm⁻¹). globalresearchonline.net

Chloroethyl Side Chain Vibrations: The aliphatic C-H stretching vibrations of the two CH₂ groups will appear in the 2850-3000 cm⁻¹ region. CH₂ scissoring (bending) vibrations are expected around 1450 cm⁻¹. The most diagnostic vibration for the side chain is the C-Cl stretch, which is typically observed as a strong band in the fingerprint region, generally between 650-850 cm⁻¹. libretexts.org

| Frequency Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

|---|---|---|

| 3150 - 3100 | Furan =C-H stretch | Medium |

| 3000 - 2850 | Aliphatic C-H stretch | Medium-Strong |

| ~1590, ~1500 | Furan C=C ring stretch | Medium-Variable |

| ~1450 | -CH₂- scissoring (bend) | Medium |

| ~1250 | Furan C-O-C asymmetric stretch | Strong |

| 850 - 650 | C-Cl stretch | Strong |

X-ray Diffraction Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise atomic coordinates, from which accurate bond lengths, bond angles, and torsional angles can be calculated.

For this compound, which is likely a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction would require low-temperature crystallization techniques. As of now, no publicly available crystal structure for this specific compound has been reported.

If a crystal structure were determined, it would provide invaluable information, including:

Conformation of the Side Chain: The precise gauche or anti conformation of the chloroethyl side chain relative to the furan ring would be established.

Planarity of the Furan Ring: Confirmation of the planarity of the five-membered furan ring.

Intermolecular Interactions: The analysis of the crystal packing would reveal any significant non-covalent interactions, such as C-H···O, C-H···π, or halogen bonding (C-Cl···O or C-Cl···π), which govern the solid-state architecture.

Chromatographic Techniques for Purity Assessment and Separation (e.g., GC-MS, HPLC)

Chromatographic methods are essential for separating this compound from reaction mixtures, identifying impurities, and quantifying its purity.

Gas Chromatography-Mass Spectrometry (GC-MS): Given the volatility of many furan derivatives, GC-MS is a highly suitable technique for analysis. nih.govrestek.com A sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column.

Column Selection: A non-polar or mid-polarity column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., HP-5MS), is commonly used for the separation of furan derivatives. mdpi.com

Detection: The mass spectrometer serves as a highly sensitive and selective detector, allowing for the identification of the target compound based on its retention time and mass spectrum, and the identification of any impurities present.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique, particularly useful for less volatile or thermally sensitive furan derivatives. shimadzu.comnih.gov

Mode: Reversed-phase HPLC is the most common mode, where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase.

Mobile Phase: A mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, is typically used. A gradient elution, where the solvent composition is changed over time, may be required to resolve complex mixtures.

Detection: A Diode Array Detector (DAD) or UV detector is commonly employed, as the furan ring contains a chromophore that absorbs UV light. dgaequipment.com Coupling HPLC with a mass spectrometer (LC-MS) provides even greater sensitivity and specificity.

These chromatographic techniques are fundamental for quality control, ensuring the purity of synthesized this compound and enabling its accurate quantification.

Computational and Theoretical Investigations of 2 2 Chloroethyl Furan

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. It is a quantum mechanical method that maps the complex many-electron problem onto a simpler one based on the electron density. For a molecule like 2-(2-Chloroethyl)furan, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), would be employed to determine its optimized geometry, electronic properties, and vibrational frequencies.

The electronic structure of a molecule governs its chemical behavior. A key component of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.

For this compound, the HOMO is expected to be localized primarily on the electron-rich furan (B31954) ring, which is characteristic of aromatic systems. The LUMO, conversely, would likely be distributed over the entire molecule, including the chloroethyl side chain. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for predicting the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive and can be more easily excited. DFT calculations would provide precise energy values for these orbitals, allowing for the quantitative assessment of the compound's electronic properties and reactivity.

| Parameter | Description | Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Data not available in literature |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Data not available in literature |

| Energy Gap (ΔE) | LUMO-HOMO Energy Difference (ELUMO - EHOMO) | Data not available in literature |

Theoretical vibrational analysis through DFT is a valuable tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational frequencies and their corresponding normal modes can be obtained. These computed frequencies are typically scaled by an empirical factor to correct for anharmonicity and other systematic errors in the calculation, improving the agreement with experimental data.

For this compound, these calculations would predict the characteristic vibrational modes, such as the C-H stretching of the furan ring, the C-O-C stretching of the ether group, the C-C and C-H vibrations of the ethyl chain, and the C-Cl stretching frequency. A Potential Energy Distribution (PED) analysis can be performed to determine the contribution of individual bond stretches, bends, and torsions to each calculated vibrational mode, providing a detailed assignment of the spectroscopic bands.

| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) | Assignment (Based on PED) |

|---|---|---|---|

| ν(C-H)furan | Data not available in literature | Data not available in literature | Furan ring C-H stretching |

| ν(C=C)furan | Data not available in literature | Data not available in literature | Furan ring C=C stretching |

| ν(C-Cl) | Data not available in literature | Data not available in literature | C-Cl stretching of the ethyl group |

| δ(CH2) | Data not available in literature | Data not available in literature | CH2 scissoring/bending |

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. It transforms the calculated wavefunctions into a set of localized orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and bonds. The analysis quantifies the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs.

In this compound, NBO analysis would reveal key intramolecular interactions. For example, it could quantify the delocalization of the oxygen lone pairs into the antibonding π* orbitals of the furan ring, which is fundamental to its aromatic character. Furthermore, it could identify hyperconjugative interactions between the furan ring and the chloroethyl side chain. The stabilization energy (E2) associated with these donor-acceptor interactions provides a measure of their significance; a higher E2 value indicates a stronger interaction and greater molecular stability.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can reveal the conformational landscape of flexible molecules like this compound and assess the influence of the surrounding environment, such as a solvent. The flexibility of the chloroethyl side chain allows for multiple rotational conformers (rotamers), and MD simulations can explore the potential energy surface to identify the most stable conformations and the energy barriers between them.

By performing simulations in different explicit solvents (e.g., water, chloroform), one can study how solvent molecules interact with the solute and influence its preferred shape. For this compound, MD simulations could elucidate how the polarity of the solvent affects the orientation of the chloroethyl group relative to the furan ring, which in turn could impact the molecule's reactivity and physical properties.

Quantitative Structure-Property Relationship (QSPR) Modeling for Reactivity Prediction

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of molecules with a specific property, such as chemical reactivity or biological activity. These models are built by calculating a set of molecular descriptors (numerical representations of molecular structure) and using statistical methods to create a mathematical equation that predicts the property of interest.

For this compound, a QSPR model could be developed to predict its reactivity in a particular class of reactions. Descriptors could include electronic properties from DFT (like HOMO/LUMO energies), topological indices, and steric parameters. By building a model based on a training set of similar furan derivatives with known reactivities, the model could then be used to predict the reactivity of this compound. This approach is particularly useful for screening large numbers of compounds or for estimating properties that are difficult to measure experimentally.

Mechanistic Studies Through Computational Reaction Path Analysis

Computational reaction path analysis is used to elucidate the detailed mechanism of chemical reactions. By mapping the potential energy surface, researchers can identify the lowest energy path from reactants to products, locating transition states and any intermediate species. This provides a step-by-step understanding of how a reaction occurs, including the activation energies for each step.

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method utilized to visualize and quantify intermolecular interactions within a crystal lattice. This technique generates a three-dimensional surface around a molecule, defined by points where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal. The analysis of this surface provides valuable insights into the nature and prevalence of different types of intermolecular contacts that govern the crystal packing.

Key to this analysis are the parameters dᵢ and dₑ, which represent the distances from any point on the Hirshfeld surface to the nearest atomic nucleus inside and outside the surface, respectively. These distances are normalized to generate a dₙₒᵣₘ surface, which is color-coded to highlight regions of significant intermolecular contacts. Red regions on the dₙₒᵣₘ surface indicate contacts shorter than the van der Waals radii, signifying strong interactions, while blue regions represent contacts longer than the van der Waals radii, and white areas denote contacts approximately equal to the van der Waals radii.

While specific experimental crystallographic data and, consequently, a Hirshfeld surface analysis for this compound are not available in the current literature, a theoretical investigation based on the analysis of structurally related compounds can provide a predictive understanding of its intermolecular interactions. Given the presence of a furan ring, a chloroethyl group, and several hydrogen atoms, a variety of interactions are expected to play a role in the crystal packing of this compound.

Based on studies of other furan-containing and chloro-substituted organic molecules, the principal intermolecular contacts anticipated for this compound are summarized in the following hypothetical data table.

| Interaction Type | Anticipated Percentage Contribution | Description |

|---|---|---|

| H···H | ~40-50% | Van der Waals forces between hydrogen atoms, typically the most abundant interaction. |

| C···H/H···C | ~20-30% | Weak hydrogen bonding interactions involving carbon and hydrogen atoms. |

| Cl···H/H···Cl | ~15-25% | Interactions involving the chlorine atom and hydrogen atoms, which can be significant in directing crystal packing. |

| O···H/H···O | ~5-15% | Hydrogen bonding involving the oxygen atom of the furan ring and hydrogen atoms of neighboring molecules. |

| C···C | ~1-5% | π-π stacking interactions between the furan rings of adjacent molecules. |

| Cl···C/C···Cl | ~1-5% | Interactions between the chlorine atom and carbon atoms of the furan ring. |

| Cl···O/O···Cl | <1% | Less frequent interactions between the chlorine and oxygen atoms. |

The C···H/H···C interactions are also predicted to be substantial. These weak hydrogen bonds are crucial in determining the orientation of molecules within the crystal lattice. The furan ring and the ethyl chain both provide ample opportunity for such contacts.

Given the presence of a chlorine atom, the Cl···H/H···Cl interactions are anticipated to be a key feature of the intermolecular landscape. The chlorine atom can act as both a hydrogen bond acceptor and can participate in other electrostatic interactions, playing a directive role in the supramolecular assembly.

The oxygen atom of the furan ring is expected to participate in O···H/H···O interactions . While likely less prevalent than the aforementioned contacts, these hydrogen bonds can be significant in influencing the molecular conformation and packing arrangement.

Finally, minor contributions from C···C, Cl···C/C···Cl, and Cl···O/O···Cl contacts are also plausible. The C···C interactions would likely arise from π-π stacking of the furan rings, a common feature in the crystal structures of aromatic compounds.

It is important to reiterate that the data and discussion presented here are predictive and based on the analysis of analogous compounds. A definitive understanding of the intermolecular interactions in this compound would necessitate experimental determination of its crystal structure followed by a detailed Hirshfeld surface analysis.

Future Research Directions in 2 2 Chloroethyl Furan Chemistry

Exploration of Novel Synthetic Pathways and Catalytic Systems

The development of more efficient, sustainable, and versatile methods for the synthesis of 2-(2-chloroethyl)furan and its analogs is a primary area for future research. While classical methods exist, contemporary organic synthesis demands pathways that offer higher yields, milder reaction conditions, and greater substrate scope.

Future explorations will likely focus on advanced catalytic systems. Metal-catalyzed cross-coupling and cyclization reactions have become powerful tools for furan (B31954) synthesis. hud.ac.ukorganic-chemistry.org Research could be directed towards developing gold, palladium, or copper-catalyzed processes that construct the furan ring while simultaneously introducing the 2-chloroethyl moiety or a precursor. nih.govrsc.org For instance, a one-pot synthesis involving the coupling of an appropriate alkyne, a carbonyl source, and a chloro-containing component under ruthenium catalysis could offer a highly convergent route.

Furthermore, the development of biocatalytic or chemoenzymatic approaches could provide highly selective and environmentally benign alternatives. Engineering enzymes to perform specific C-C and C-O bond formations could lead to the direct synthesis of chiral or highly functionalized derivatives of this compound.

| Catalyst System | Reaction Type | Potential Advantages | Research Focus |

| Gold(I)/Gold(III) | Cycloisomerization of allenones or diols organic-chemistry.org | Mild conditions, high atom economy, functional group tolerance. | Design of substrates bearing a chloroethyl group precursor; catalyst optimization for chlorinated compounds. |

| Palladium(0)/Palladium(II) | Cross-coupling/Cyclization of enyne acetates organic-chemistry.org | High efficiency, broad substrate scope for substitution patterns. | Investigation of chloroethyl-substituted enynes; development of ligands to prevent catalyst deactivation. |

| Copper(I)/Copper(II) | Annulation of ketones and activated alkynes hud.ac.uk | Cost-effective metal, diverse reaction pathways. | Regioselective synthesis through copper-mediated cyclization of specifically designed precursors. |

| Ruthenium-based | Chemoselective Oxidation/Alkylation | High chemoselectivity, potential for one-pot multi-step reactions. | Tandem Friedel-Crafts alkylation and selective functionalization to build the target molecule efficiently. |

These advanced synthetic strategies would not only improve the accessibility of this compound but also enable the synthesis of previously inaccessible analogs, thereby expanding its potential in chemical synthesis.

Advanced Mechanistic Elucidation of Complex Transformations

A deeper understanding of the reaction mechanisms governing the transformations of this compound is crucial for its rational application in synthesis. The interplay between the furan nucleus and the reactive side chain can lead to complex and sometimes unexpected reaction pathways. nih.gov

Future research should employ a combination of advanced spectroscopic techniques and computational chemistry to elucidate these mechanisms. For example, studying the oxidative dearomatization of the furan ring could reveal pathways to novel polyfunctionalized acyclic compounds. nih.govnih.gov The chloroethyl group can participate in intramolecular reactions, leading to the formation of bicyclic systems. Understanding the kinetics and thermodynamics of these transformations is essential for controlling product selectivity.

Computational studies, particularly using Density Functional Theory (DFT), can model transition states and reaction intermediates, providing insights into the electronic effects of the furan ring on the reactivity of the C-Cl bond. mdpi.com This knowledge can guide the rational design of experiments to favor desired reaction outcomes, such as nucleophilic substitution at the ethyl group versus addition to the furan ring.

| Transformation Type | Mechanistic Question | Proposed Investigative Tools | Potential Outcome |

| Nucleophilic Substitution | Competition between S_N1 and S_N2 pathways; role of the furan ring in stabilizing carbocationic intermediates. | Kinetic studies, in-situ NMR spectroscopy, Hammett analysis, DFT calculations. | Predictive models for reaction outcomes with various nucleophiles; optimized conditions for selective substitution. |

| Intramolecular Cyclization | Friedel-Crafts type alkylation onto the furan ring leading to fused systems. | Isotope labeling studies, trapping of intermediates, analysis of side products. | Access to novel furo-fused heterocyclic scaffolds. |

| Furan Ring Opening | Reactivity under oxidative or reductive conditions leading to dearomatization. nih.govresearchgate.net | Electrochemical analysis, EPR spectroscopy for radical intermediates, detailed product characterization. | Synthesis of complex linear synthons with defined stereochemistry. |

| Metal-Catalyzed Coupling | Reactivity of the C-Cl bond in cross-coupling reactions (e.g., Suzuki, Sonogashira). | Catalyst screening, ligand effect studies, mass spectrometry-based mechanistic probes. | Controlled functionalization of the side chain to introduce aryl, alkynyl, or other groups. |

Integration into Modular Synthesis of Diverse Chemical Libraries

The structure of this compound makes it an ideal scaffold for diversity-oriented synthesis (DOS), a strategy aimed at the rapid generation of collections of structurally diverse small molecules. core.ac.uknih.gov The chloroethyl group serves as a versatile handle for introducing molecular diversity.

Future research will focus on developing robust reaction protocols that allow for the modular assembly of chemical libraries based on the this compound core. By reacting the scaffold with a wide array of nucleophiles (e.g., amines, phenols, thiols, azides), a primary library of compounds can be generated. Each of these products retains the furan ring, which can then be subjected to a second round of diversification reactions, such as Diels-Alder cycloadditions, electrophilic substitutions, or metal-catalyzed functionalizations.

This modular approach allows for the systematic exploration of chemical space around the furan core. researchgate.netrsc.org The resulting chemical libraries can be screened for various biological activities, potentially leading to the discovery of new therapeutic agents or chemical probes. researchgate.netnih.gov The development of high-throughput synthesis and purification techniques will be essential to realize the full potential of this strategy.

Q & A

Q. What are the optimal synthetic routes for 2-(2-chloroethyl)furan, and how can its purity be validated?

The synthesis of chloroethyl-substituted furans typically involves nucleophilic substitution or alkylation reactions. For example, substituting a hydroxyl or halide group on the furan ring with a chloroethyl moiety using reagents like 1,2-dichloroethane under controlled conditions. Purity validation requires combined analytical techniques:

- Nuclear Magnetic Resonance (NMR) to confirm substituent positions and stereochemistry .

- Infrared Spectroscopy (IR) to identify functional groups (e.g., C-Cl stretch near 750 cm⁻¹) .

- Mass Spectrometry (MS) to verify molecular weight and fragmentation patterns .

Q. How does the chloroethyl substituent influence the stability of this compound under varying pH and temperature conditions?

The electron-withdrawing chloroethyl group increases electrophilicity at the β-position of the furan ring, potentially accelerating hydrolysis under acidic or alkaline conditions. Stability studies should include:

- Kinetic assays to monitor degradation rates via HPLC or GC-MS .

- Thermogravimetric Analysis (TGA) to assess thermal decomposition thresholds .

Q. What spectroscopic techniques are most effective for distinguishing this compound from its structural isomers?

- ¹H NMR : Chemical shifts of the chloroethyl protons (δ ~3.5–4.5 ppm) and furan ring protons (δ ~6.5–7.5 ppm) provide positional clarity .

- ¹³C NMR : Differentiation via carbon environments (e.g., C-Cl at ~45 ppm) .

- High-Resolution MS : Exact mass analysis to rule out isomers with identical nominal masses .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in nucleophilic substitution reactions?

Substituent electronic effects dominate. The chloroethyl group withdraws electron density, polarizing the furan ring and directing nucleophiles to the α-position. Computational studies (e.g., Density Functional Theory (DFT) ) reveal transition-state geometries and charge distribution, supporting experimental observations of abnormal substitution patterns .

Q. How can computational modeling predict the reactivity of this compound in complex reaction systems?

- DFT Calculations : Optimize molecular geometry, compute frontier molecular orbitals (HOMO/LUMO), and simulate reaction pathways (e.g., Diels-Alder cycloadditions) .

- Molecular Dynamics (MD) : Model solvation effects and intermolecular interactions in catalytic environments .

Q. What strategies address contradictory data in kinetic studies of this compound’s hydrolysis?

Discrepancies may arise from solvent polarity, temperature gradients, or competing reaction pathways. Resolve via:

- Isotopic Labeling : Track hydrolysis intermediates using deuterated solvents .

- Multivariate Analysis : Correlate rate constants with solvent parameters (e.g., Kamlet-Taft) .

Q. How do substituent effects modulate the biological activity of this compound derivatives?

- Structure-Activity Relationship (SAR) Studies : Compare chloroethyl derivatives with methyl or nitro analogs. For example, chloroethyl groups may enhance electrophilicity, increasing DNA alkylation potential in cytotoxicity assays .

- In Silico Docking : Predict binding affinities to target enzymes (e.g., cytochrome P450) .

Q. What methodologies enable the detection of this compound degradation products in environmental matrices?

- Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) : Identify volatile byproducts like chlorinated aldehydes or furanones .

- Solid-Phase Microextraction (SPME) : Preconcentrate trace analytes from aqueous samples .

Methodological Tables

Table 1: Key Analytical Parameters for this compound Characterization

| Technique | Parameters | Reference |

|---|---|---|

| ¹H NMR | δ 6.5–7.5 (furan), δ 3.5–4.5 (CH₂Cl) | |

| IR | C-Cl stretch: 750 cm⁻¹ | |

| MS | Molecular ion: m/z 146 (M⁺) |

Table 2: Computational Parameters for Reactivity Prediction

| Method | Application | Outcome | Reference |

|---|---|---|---|

| DFT | Transition-state energy | Predicts α-substitution preference | |

| MD | Solvent effects | Models hydrolysis in aqueous media |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.